

In Vitro Profile of BAY-155: A Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-155

Cat. No.: B12363436

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of **BAY-155**, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. The data and methodologies presented are collated from publicly available scientific literature to support further research and development efforts in the field of oncology, particularly for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Core Findings

BAY-155 disrupts the critical protein-protein interaction between menin and MLL, a key driver in certain types of leukemia. This inhibition leads to the downregulation of pro-leukemogenic genes and the upregulation of differentiation markers, ultimately resulting in anti-proliferative effects in susceptible cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of **BAY-155**.

Table 1: Binding Affinity and Potency of **BAY-155** against the Menin-MLL Interaction

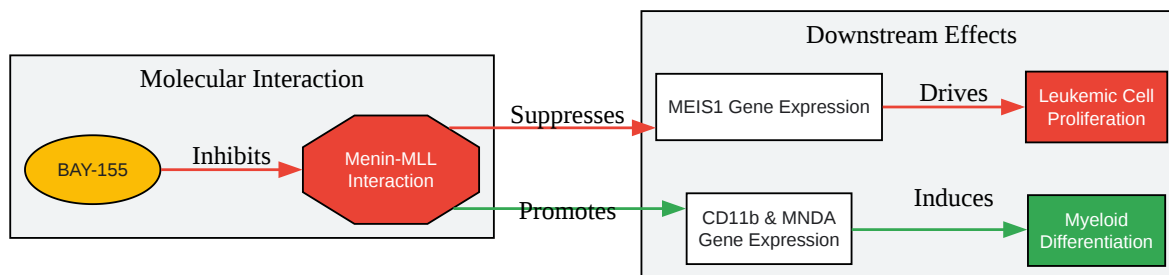
Parameter	Value	Assay Type	Reference
IC50	8 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[1]
Kd	75 nM	Isothermal Titration Calorimetry (ITC)	[1]

Table 2: In Vitro Cellular Activity of **BAY-155** in Leukemia Cell Lines

Cell Line	Efficacy	Notes	Reference
MOLM-13 (AML)	IC50 < 5 μ M	MLL-rearranged	[2]
MV-4-11 (AML)	IC50 < 5 μ M	MLL-rearranged	[3]
Large Panel (401 cell lines)	Majority IC50 > 10 μ M	Primarily solid tumor cell lines	[2]

Signaling Pathway and Mechanism of Action

BAY-155 functions by directly interfering with the binding of the MLL protein to menin. In leukemias with MLL rearrangements, the MLL fusion protein requires interaction with menin to drive the expression of downstream target genes that are crucial for leukemogenesis, such as MEIS1. By blocking this interaction, **BAY-155** leads to a decrease in the expression of these oncogenes and an increase in the expression of genes associated with myeloid differentiation, such as CD11b and MNDA.



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BAY-155 Mechanism of Action

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Menin-MLL Interaction

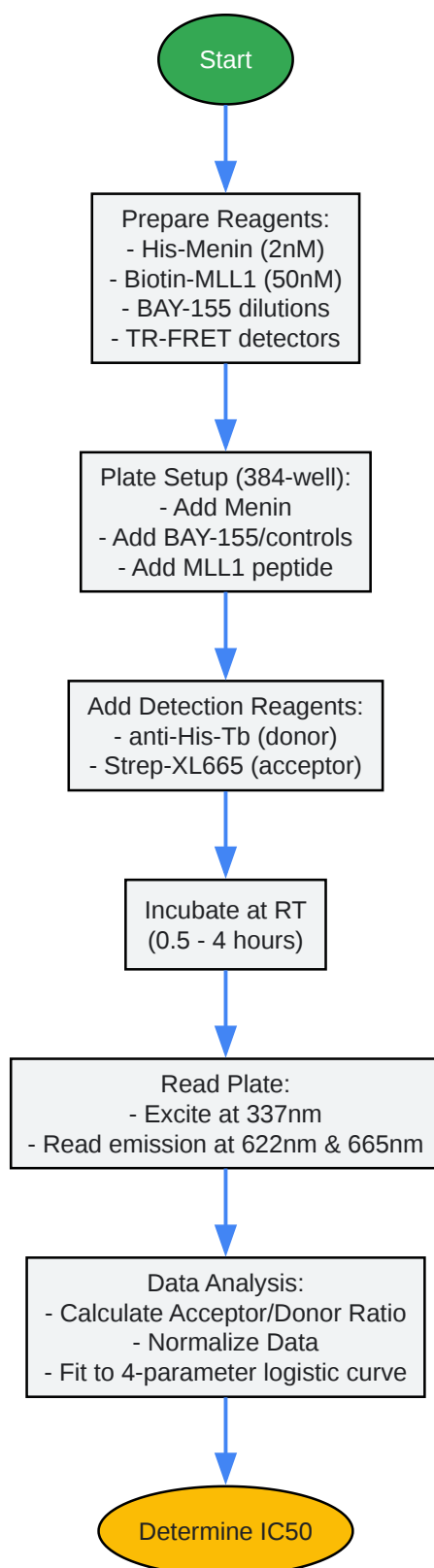
This assay quantifies the ability of **BAY-155** to inhibit the binding of MLL to menin.

Materials:

- Recombinant full-length, His-tagged menin
- Synthetic biotinylated MLL1 peptide (amino acids 4-15)
- Assay Buffer: 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT
- TR-FRET Detection Reagents: anti-6XHis-Tb cryptate (donor) and Streptavidin XL-665 (acceptor)
- Test Compound: **BAY-155**
- 384-well low-volume plates

Procedure:

- Prepare serial dilutions of **BAY-155** in the assay buffer.
 - In a 384-well plate, add 2 nM of His-tagged menin.
 - Add the **BAY-155** dilutions to the wells, with final concentrations ranging from 0.1 nM to 20 μ M. Include a vehicle control (DMSO) for 0% inhibition and a control with assay buffer instead of menin for 100% inhibition.
 - Add 50 nM of the biotinylated MLL1 peptide to all wells.
 - Add the TR-FRET detection reagents: 2 nM anti-6XHis-Tb cryptate and 50 nM Streptavidin XL-665.
 - Incubate the plate at room temperature for 0.5 to 4 hours to allow for equilibration.
 - Measure the TR-FRET signal using a microplate reader with excitation at 337 nm and emission readings at 622 nm (donor) and 665 nm (acceptor).
 - Calculate the acceptor/donor ratio and normalize the data between the 0% and 100% inhibition controls.
 - Determine the IC₅₀ value by fitting the normalized data to a four-parameter logistic equation.
- [1]



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TR-FRET Assay Workflow

Cell Viability Assay (Representative Protocol)

This protocol describes a general method for assessing the anti-proliferative effects of **BAY-155** on leukemia cell lines such as MOLM-13 and MV-4-11.

Materials:

- Leukemia cell lines (e.g., MOLM-13, MV-4-11)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **BAY-155** stock solution
- 96-well cell culture plates
- Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
- Microplate reader

Procedure:

- Culture leukemia cells to a sufficient density for the assay.
- Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 - 10,000 cells/well).
- Prepare serial dilutions of **BAY-155** in the complete culture medium.
- Add the **BAY-155** dilutions to the cells. Include a vehicle control (DMSO).
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for colorimetric or luminescent signal development.
- Measure the absorbance or luminescence using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.^[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (Representative Protocol)

This protocol outlines a general procedure to measure changes in the expression of target genes like MEIS1, CD11b, and MNDA in response to **BAY-155** treatment.

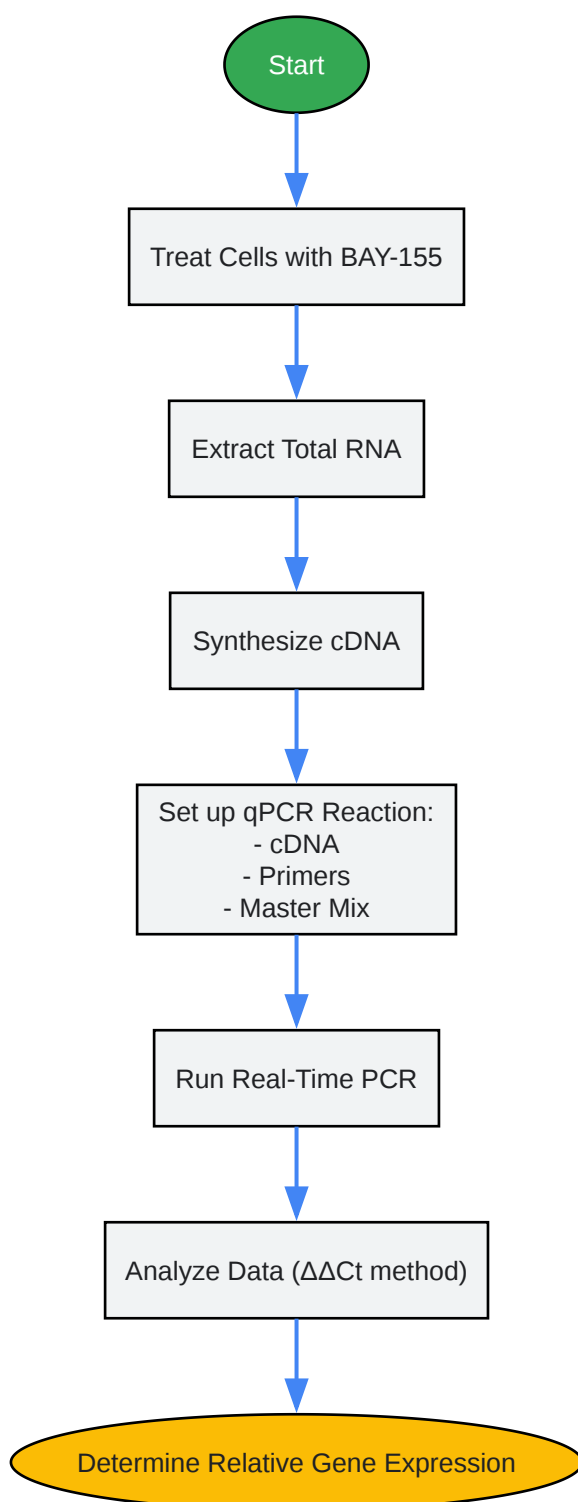
Materials:

- Leukemia cell lines
- **BAY-155**
- RNA extraction kit
- cDNA synthesis kit
- qPCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)
- SYBR Green or TaqMan qPCR master mix
- Real-time PCR instrument

Procedure:

- Treat leukemia cells with **BAY-155** at various concentrations and for different durations. Include a vehicle control.
- Harvest the cells and extract total RNA using a commercial kit.
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- Synthesize cDNA from the total RNA using a reverse transcription kit.
- Set up the qPCR reactions in a 96- or 384-well plate with the cDNA, primers, and qPCR master mix.

- Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to a housekeeping gene.^{[5][6]}



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qRT-PCR Workflow

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